1-Pentadecanethiol
Overview
Description
C15H32S . It is a long-chain thiol, meaning it contains a sulfur-hydrogen (–SH) group attached to a pentadecane hydrocarbon chain. This compound is known for its distinctive odor and is used in various scientific and industrial applications.
Scientific Research Applications
Chemistry: 1-Pentadecanethiol is used in the synthesis of self-assembled monolayers (SAMs) on gold surfaces, which are essential in surface chemistry and nanotechnology.
Biology: It serves as a reagent in biochemical assays and studies involving thiol-reactive compounds.
Medicine: The compound is investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: It is utilized in the production of lubricants, corrosion inhibitors, and as an additive in various formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Alkyl Halides: One common method involves the reduction of pentadecyl halides (such as pentadecyl chloride) using hydrogen sulfide (H2S) in the presence of a suitable catalyst.
Thiol-ene Reaction: Another approach is the thiol-ene reaction, where pentadecene is reacted with hydrogen sulfide under UV light or radical initiators.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, 1-pentadecanethiol is typically produced through the continuous flow synthesis method, which allows for efficient and scalable production.
Purification: The compound is purified through distillation or recrystallization to achieve the desired purity level for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-Pentadecanethiol can be oxidized to form pentadecanethiol sulfonic acid.
Reduction: Reduction reactions are less common but can involve the conversion of oxidized derivatives back to the thiol form.
Substitution Reactions: The thiol group can undergo substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Alkyl halides and UV light or radical initiators are typically employed.
Major Products Formed:
Oxidation Products: Pentadecanethiol sulfonic acid.
Reduction Products: Reduced forms of oxidized derivatives.
Substitution Products: Thioethers.
Mechanism of Action
Molecular Targets and Pathways:
Antimicrobial Activity: 1-Pentadecanethiol interacts with microbial cell membranes, disrupting their integrity and leading to cell death.
Surface Chemistry: In SAMs, the thiol group forms strong bonds with gold surfaces, creating a stable monolayer that can be used for further chemical modifications.
Comparison with Similar Compounds
1-Hexadecanethiol: Similar to 1-pentadecanethiol but with a longer carbon chain, leading to different physical properties and applications.
1-Octadecanethiol: Another long-chain thiol with applications in SAMs and surface chemistry.
1-Tetradecanethiol: A shorter-chain thiol with distinct reactivity and applications.
These compounds share the common feature of having a thiol group but differ in chain length, which influences their properties and uses.
Properties
IUPAC Name |
pentadecane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMQODZGDORXEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179922 | |
Record name | Pentadecane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a stench; [Sigma-Aldrich MSDS] | |
Record name | Pentadecane-1-thiol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21430 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
25276-70-4 | |
Record name | Pentadecanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25276-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentadecane-1-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025276704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentadecane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentadecane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Pentadecanethiol interact with gold surfaces, and what are the implications for material design?
A: this compound forms highly ordered self-assembled monolayers (SAMs) on gold surfaces through a strong sulfur-gold interaction. [, ] This spontaneous assembly creates a densely packed monolayer with exposed tail groups, influencing the surface properties of the gold. [] This characteristic is crucial for various applications. For instance, controlling the tail group's functionality (e.g., carboxylic acid) allows for further chemical modifications, like attaching biomolecules for biosensing applications. [] Additionally, by mixing this compound with other thiols in the SAM, researchers can fine-tune the surface's wettability, influencing factors like protein adsorption and cell adhesion. []
Q2: Can you provide an example of how this compound is used in biosensing research?
A: Researchers utilize this compound to modify gold electrodes in field-effect transistor (FET) based biosensors for detecting sulfated glycosaminoglycans (sGAGs). [] A this compound SAM, terminated with carboxylic acid groups, is first formed on the gold surface. [] This allows for the subsequent covalent attachment of Toluidine Blue O, a dye that interacts with sGAGs. [] Binding of sGAGs to the immobilized Toluidine Blue O induces a change in the electrical signal of the FET, enabling the detection of these biomarkers. []
Q3: What are the advantages of using this compound over other similar compounds in these applications?
A3: this compound offers several advantages in material science and biosensing:
- Strong Gold Binding: The thiol group ensures strong binding to gold, creating stable and reproducible SAMs, crucial for consistent results in sensor fabrication. [, ]
- Chain Length: The 15-carbon chain provides a suitable distance between the gold surface and the functional group, allowing for efficient binding of target molecules in biosensing. [, ]
- Versatility: The terminal methyl group can be replaced with various functional groups, offering versatility for different applications. [] For example, using a carboxylic acid-terminated variant allows for further biomolecule conjugation in biosensing. [, ]
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